3,3-Dimethylcyclopentene

Descripción

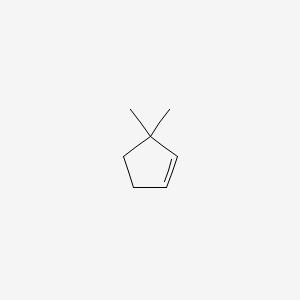

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethylcyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7(2)5-3-4-6-7/h3,5H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONFXXNTLGAHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70206774 | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58049-91-5 | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58049-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058049915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70206774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLCYCLOPENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2HJV2ESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dimethylcyclopentene

Established Synthetic Pathways

Acid-Catalyzed Dehydration Approaches

A common and straightforward laboratory method for synthesizing 3,3-Dimethylcyclopentene is the acid-catalyzed dehydration of 3,3-dimethylcyclopentanol. This elimination reaction involves the removal of a water molecule from the alcohol precursor to form the alkene. ontosight.ai

The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid (H₂SO₄), under reflux conditions to drive the reaction to completion. The mechanism proceeds via an E1 pathway for secondary alcohols. uci.edu It begins with the protonation of the hydroxyl group by the acid, forming a good leaving group (water). uci.eduvaia.com Loss of the water molecule generates a secondary carbocation at the C1 position. stackexchange.com A subsequent 1,2-hydride shift can occur, moving a hydrogen from an adjacent carbon to the carbocation center, resulting in a more stable tertiary carbocation. stackexchange.com Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the positive charge, leading to the formation of the carbon-carbon double bond. uci.edu While this method is effective due to readily available starting materials, it requires careful handling of strong acids.

Catalytic Dehydrogenation Routes

On an industrial scale, this compound can be produced through the catalytic dehydrogenation of its corresponding saturated alkane, 3,3-dimethylcyclopentane. This process is a key reaction for producing alkenes from alkanes and is particularly important in large-scale chemical manufacturing. mdpi.com

This endothermic reaction requires elevated temperatures and the use of a heterogeneous catalyst. researchgate.net Noble metals like platinum (Pt) or palladium (Pd), often supported on inert materials such as carbon (Pd/C) or alumina, are typically employed as catalysts. researchgate.netlumenlearning.com The metal catalyst facilitates the cleavage of C-H bonds, leading to the removal of hydrogen atoms and the formation of the double bond. The choice of catalyst is critical, as it must be active enough to promote dehydrogenation while minimizing side reactions like hydrogenolysis (C-C bond cleavage) or isomerization. mdpi.comresearchgate.net For instance, studies on cyclohexane (B81311) dehydrogenation show that Pt and Pd are highly effective metals for this transformation under specific conditions. nih.gov

Palladium-Catalyzed Cycloisomerization Strategies

A more modern and selective approach involves the palladium-catalyzed cycloisomerization of specific diene precursors, such as dimethyl diallylmalonate derivatives. This intramolecular reaction reconfigures the linear diene into a cyclic alkene structure. acs.org

The reaction is typically catalyzed by a cationic palladium complex, such as [(phen)Pd(Me)CNCH₃]⁺ [Ar = 3,5-C₆H₃(CF₃)₂], in a solvent like 1,2-dichloroethane (B1671644) (DCE) at moderate temperatures (e.g., 40°C). acs.org Mechanistic studies, including kinetic and isotopic labeling experiments, indicate a complex pathway. acs.org The process is believed to involve hydrometalation of one of the olefin groups, followed by intramolecular carbometalation to form a palladium cyclopentyl chelate intermediate. acs.org The final product is then released from the palladium center, often through steps involving reversible β-hydride elimination and reinsertion, which can influence the regioselectivity of the final product. acs.org Kinetic analyses have shown that the reaction can exhibit zero-order decay of the starting material, suggesting that a catalyst-saturating step is involved in the turnover-limiting phase. acs.org This method offers high selectivity under mild conditions but can be sensitive to catalyst cost and reaction time, as prolonged reactions can lead to undesired secondary isomerization of the products. acs.org

| Synthetic Method | Starting Material | Catalyst / Reagent | Key Conditions | Advantages & Findings |

| Acid-Catalyzed Dehydration | 3,3-Dimethylcyclopentanol | Sulfuric Acid (H₂SO₄) | Reflux | Straightforward, uses accessible materials. Proceeds via carbocation intermediate. stackexchange.com |

| Catalytic Dehydrogenation | 3,3-Dimethylcyclopentane | Platinum (Pt) or Palladium (Pd) on an inert support | Elevated Temperatures | Scalable and suitable for industrial production. |

| Palladium-Catalyzed Cycloisomerization | Dimethyl diallylmalonate derivatives | [(phen)Pd(Me)CNCH₃]⁺ | 40°C in DCE solvent | High selectivity under mild conditions. acs.org Kinetic studies show zero-order decay. acs.org |

| Other Elimination Method | 3,3-Dimethylcyclopentanone (B1585620) | Phosphorus pentachloride (PCl₅) | Not specified | Alternative route from a ketone precursor. ontosight.ai |

Other Cyclization and Elimination Methods

Beyond the primary methods, other reactions can be utilized to form this compound. One such example is the reaction of 3,3-dimethylcyclopentanone with phosphorus pentachloride (PCl₅). ontosight.ai This reaction transforms the ketone functional group into the desired alkene, providing an alternative synthetic route starting from a carbonyl compound. Additionally, synthetic strategies involving organometallic reagents, such as the lithiation of 2-bromo-3-methoxy-1,3-dimethylcyclopentene followed by reaction with electrophiles, have been reported for creating substituted cyclopentadiene (B3395910) derivatives, showcasing the versatility of cyclization and elimination chemistry in this area. thieme-connect.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, minimizing hazards, and improving energy efficiency. sigmaaldrich.com Applying these principles to the synthesis of this compound involves re-evaluating established methods and designing new, more environmentally benign pathways.

Catalyst Design for Sustainable Production

A key focus of green chemistry in synthesis is the development of sustainable catalysts. diva-portal.org This often involves replacing rare and toxic precious metal catalysts (like Pd, Pt, Ru) with catalysts based on earth-abundant, inexpensive, and less toxic metals, such as iron. diva-portal.orgresearchgate.netnus.edu.sg

For dehydrogenation and cycloisomerization reactions, which traditionally rely on noble metals, the design of iron-based catalysts offers a promising green alternative. nus.edu.sg Research has shown that iron complexes can effectively catalyze various transformations, including the stereoselective synthesis of alkenes. researchgate.net For instance, NUS chemists have developed iron-based catalysts for the site-selective borylation of alkenes, demonstrating the potential of iron to facilitate complex transformations that were previously the domain of precious metals. nus.edu.sg Another green approach involves the development of catalytic systems that operate under milder conditions, use non-toxic solvents (ideally water), and can be easily recovered and recycled. diva-portal.orgacs.org For example, a green synthesis of electrophilic alkenes has been developed using magnesium powder in water, where the in-situ generated Mg(OH)₂ acts as an efficient and recyclable catalyst. acs.org

Applying these concepts to this compound synthesis could involve:

Developing iron or other base-metal catalysts to replace platinum and palladium in catalytic dehydrogenation. diva-portal.orgresearchgate.net

Designing palladium catalysts for cycloisomerization that have higher turnover numbers and can be immobilized on a solid support for easy recycling, thus minimizing metal leaching into the product and waste streams. diva-portal.org

Exploring solvent-free reaction conditions, for example by using mechanochemistry (ball-milling), which has been shown to be a viable green alternative to solvent-based synthesis. ugent.be

By focusing on catalyst design, chemists can significantly reduce the environmental footprint associated with the production of this compound and other valuable chemicals, aligning synthetic practices with the core goals of sustainability. sigmaaldrich.comskpharmteco.comwordpress.com

Control of Purity and Regioselectivity in Synthesis

Achieving high purity and specific regioselectivity is a critical aspect of synthesizing this compound and its derivatives. The presence of isomers can significantly impact the material's properties and its effectiveness in subsequent applications.

In the palladium-catalyzed cycloisomerization, controlling the reaction temperature and time is vital to minimize the secondary isomerization of carbocyclic intermediates, which can lead to a mixture of products. Kinetic studies of this reaction have shown a zero-order decay of reactants, suggesting a surface or catalyst saturation effect, with a rate constant (k_obs) of 7.1 x 10⁻⁷ M s⁻¹.

Isotopic labeling studies have been instrumental in understanding the reaction mechanism, revealing reversible β-hydride elimination and reinsertion steps that dictate the regio- and stereoselectivity of the product.

Spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), in conjunction with X-ray crystallography, are essential for confirming the structure and assessing the purity of the synthesized this compound, allowing for clear differentiation from its isomers.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound opens up possibilities for creating more complex molecules with specific properties. For instance, the cycloaddition of enamines with electrophilic gem-dimethylcyclopropenes can lead to gem-dimethylcyclopentene derivatives after a solvolytic ring cleavage of the initial adduct. researchgate.net This sequence has been applied in the synthesis of natural products. researchgate.net

Another approach involves the synthesis of 2-bromo-3-methoxy-1,3-dimethylcyclopentene, which can be prepared in high yield on a significant scale. researchgate.netthieme-connect.com This bromo-compound serves as a precursor to 2-lithio-3-methoxy-1,3-dimethylcyclopentene upon treatment with n-butyllithium. researchgate.netthieme-connect.com This lithiated intermediate is a versatile synthon that can react with various electrophiles, such as aldehydes, to produce a range of functionalized cyclopentadiene compounds. researchgate.netthieme-connect.com These cyclopentadiene derivatives can then be used to synthesize other valuable compounds like fulvenes and ansa-metallocene complexes. researchgate.netthieme-connect.com

The development of synthetic routes to functionalized cyclopentanes is also driven by the goal of creating precursors for complex structures like radialenes. beilstein-journals.org

Reaction Mechanisms and Reactivity of 3,3 Dimethylcyclopentene

Electrophilic Addition Reactions

3,3-Dimethylcyclopentene, a cyclic alkene, readily undergoes electrophilic addition reactions due to the presence of a carbon-carbon double bond. cymitquimica.com This double bond acts as a nucleophile, attacking electrophilic species. The gem-dimethyl group at the C3 position introduces steric hindrance, which can influence the regioselectivity and stereoselectivity of these reactions. cymitquimica.com

Oxidation Reaction Mechanisms (e.g., Epoxidation)

The oxidation of this compound can lead to the formation of various products, with epoxidation being a key reaction.

Epoxidation: The reaction of this compound with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane). libretexts.orglibretexts.org This reaction proceeds through a concerted mechanism where the peroxyacid transfers an oxygen atom to the double bond in a single step. libretexts.orglibretexts.org This transfer occurs with syn stereochemistry, meaning both C-O bonds form on the same face of the cyclopentene (B43876) ring. libretexts.orglibretexts.org The presence of the gem-dimethyl group does not prevent this reaction, but it can influence the direction of approach of the peroxyacid.

Under oxidative conditions, the initially formed epoxide can undergo rearrangements to yield a variety of products. The specific products formed depend on the reaction conditions and the reagents used.

Hydroxylation: Direct hydroxylation to form a diol can also be achieved. The two-step process of epoxidation followed by acid-catalyzed hydrolysis yields a trans-1,2-diol. libretexts.orglibretexts.org This is because the acid-catalyzed ring-opening of the epoxide involves a backside attack by water on the protonated epoxide. libretexts.orglibretexts.org

Alternatively, direct hydroxylation using reagents like osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in a syn-1,2-diol. libretexts.orglibretexts.org This reaction proceeds through a cyclic osmate ester intermediate, which is then cleaved to give the diol. libretexts.orglibretexts.org

Acid-Catalyzed Hydration and Rearrangements

The acid-catalyzed hydration of this compound involves the addition of water across the double bond in the presence of an acid catalyst, such as phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄). chegg.comchegg.com This reaction typically proceeds through a carbocation intermediate.

The mechanism involves the following steps:

Protonation of the alkene: The double bond is protonated by the acid catalyst to form a secondary carbocation at the C2 position.

Carbocation rearrangement (Wagner-Meerwein rearrangement): The initially formed secondary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift to form a more stable tertiary carbocation. In the case of this compound, a hydride shift from the C2 to the C1 position would lead to a tertiary carbocation. However, a methyl shift from the C3 position to the C2 position can also occur, leading to a different tertiary carbocation and subsequent rearranged products. msu.edu

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step yields the alcohol product.

Due to these potential rearrangements, the acid-catalyzed hydration of this compound can lead to a mixture of alcohol products, including 1,2-dimethylcyclopentanol (B102604) and 2,3-dimethyl-2-butanol (B1346969) (after ring opening). chegg.comchegg.comvaia.com The formation of 3,3-dimethylcyclopentanol is also possible if no rearrangement occurs. chegg.com

Halogenation and Hydrohalogenation

Halogenation: this compound reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. cymitquimica.com The reaction proceeds through a cyclic halonium ion intermediate. The nucleophilic halide ion then attacks one of the carbons of the cyclic intermediate, leading to the formation of a dihalide. The addition is typically anti, meaning the two halogen atoms add to opposite faces of the cyclopentene ring.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound follows Markovnikov's rule. masterorganicchemistry.com The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms (C1), and the halogen atom adds to the more substituted carbon (C2), forming a secondary alkyl halide. masterorganicchemistry.com The reaction proceeds through a carbocation intermediate. masterorganicchemistry.com However, similar to acid-catalyzed hydration, rearrangements can occur to form a more stable tertiary carbocation, leading to a mixture of products. masterorganicchemistry.com The reaction is generally not stereoselective, resulting in a mixture of syn and anti addition products. masterorganicchemistry.com

Cycloaddition Reactions

Cycloaddition reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org this compound, as an alkene, can participate as a dienophile in certain cycloaddition reactions.

Diels-Alder Reactions: Regio- and Stereoselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile.

The reactivity of this compound as a dienophile is influenced by the electronic nature of its double bond and the steric hindrance imposed by the gem-dimethyl group. For a standard Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups, which this compound lacks. masterorganicchemistry.com However, it can still react with electron-rich dienes.

Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the regioselectivity is governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.com Generally, the "ortho" and "para" products are favored over the "meta" product. masterorganicchemistry.com The specific regiochemical outcome for the reaction of this compound would depend on the specific diene used.

Stereoselectivity: The Diels-Alder reaction is stereospecific with respect to the dienophile. masterorganicchemistry.comlibretexts.org This means that if the substituents on the dienophile are cis, they will remain cis in the product, and if they are trans, they will remain trans. masterorganicchemistry.comlibretexts.org In the case of this compound, the stereochemistry of the approach of the diene will determine the stereochemistry of the resulting bicyclic product. The reaction favors the formation of the endo product over the exo product due to secondary orbital interactions. libretexts.orglibretexts.org The gem-dimethyl group can influence the facial selectivity of the diene's approach.

[2+2] and Other Cycloadditions

[2+2] cycloadditions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are typically photochemically allowed or can be catalyzed by transition metals. There is evidence that this compound can react with ketenes, such as dichloroketene (B1203229) (CCl₂=C=O), to form [2+2] cycloadducts. The regioselectivity of this reaction is influenced by steric interactions between the dimethyl groups and the substituents on the ketene, favoring the formation of the less crowded transition state.

Other types of cycloaddition reactions are also possible, depending on the reaction partner. For instance, 1,3-dipolar cycloadditions with species like azides or nitrile oxides could potentially occur across the double bond of this compound.

Rearrangement Reactions

Carbocationic Rearrangements and Ring Expansion

The reactivity of this compound and its precursors is significantly influenced by the formation and rearrangement of carbocation intermediates. These rearrangements, often of the Wagner-Meerwein type, are driven by the pursuit of a more stable carbocation, typically shifting from a secondary to a tertiary carbocation, or by the relief of ring strain. wikipedia.orgchemtube3d.com Such rearrangements are fundamental in various acid-catalyzed reactions.

A notable example involves the acid-catalyzed hydration of this compound. chegg.comchegg.com Protonation of the double bond initially forms a secondary carbocation. This intermediate can then undergo a 1,2-methyl shift, a type of Wagner-Meerwein rearrangement, to generate a more stable tertiary carbocation. chemtube3d.com Subsequent reaction with water leads to the formation of rearranged alcohol products, such as 1,2-dimethylcyclopentanol. chegg.commsu.edu

Similarly, ring expansion reactions can occur when a carbocation is formed on a carbon adjacent to a strained ring. For instance, the reaction of compounds containing a cyclobutyl group adjacent to a developing positive charge can lead to ring expansion to a cyclopentyl system. egyankosh.ac.in While this compound itself is a five-membered ring, the principles of carbocation-driven ring expansion are relevant to its synthesis and derivatization. For example, the dehydration of 2-cyclobutylpropan-2-ol in an acidic medium proceeds through a carbocation intermediate that rearranges via a methylene (B1212753) shift to expand the four-membered ring into a five-membered ring, ultimately yielding 1,2-dimethylcyclopentene (B3386875) after a subsequent rearrangement. egyankosh.ac.in

The table below summarizes the key aspects of carbocationic rearrangements involving precursors that can lead to or react from structures related to this compound.

| Reaction Type | Starting Material (Example) | Key Intermediate | Rearrangement Type | Product (Example) |

| Acid-Catalyzed Hydration | This compound | Secondary Carbocation | 1,2-Methyl Shift (Wagner-Meerwein) | 1,2-Dimethylcyclopentanol |

| Ring Expansion | 2-Cyclobutylpropan-2-ol | Tertiary Carbocation | Methylene Shift | 1,2-Dimethylcyclopentene |

It is important to note that the reaction conditions, such as the nature of the acid and the solvent, can influence the product distribution between rearranged and non-rearranged products. msu.edulibretexts.org

Other Thermally or Catalytically Induced Rearrangements

Beyond the well-documented carbocationic rearrangements, this compound can be involved in other rearrangement reactions induced by thermal or catalytic conditions. While specific research on thermal rearrangements of this compound itself is not extensively detailed in the provided search results, the general principles of pericyclic reactions, such as sigmatropic shifts, can be applied. wikipedia.org These reactions are governed by the conservation of orbital symmetry and can lead to isomerized products.

Catalytically induced rearrangements of related structures are more thoroughly described. For instance, palladium-catalyzed cycloisomerization of dimethyl diallylmalonate derivatives can be a synthetic route to cyclopentene systems, where the catalyst plays a crucial role in the ring formation and potential subsequent isomerizations. Controlling catalyst activity and reaction temperature is vital to minimize unwanted side reactions.

Lewis acid catalysts are also known to promote rearrangements. wikipedia.org For example, the use of catalysts like BF₃, AlCl₃, or HgSO₄ has been explored in attempts to induce ring expansion in related systems, although with varying success. researchgate.net In some cases, specific catalytic systems, such as 45% HBr in acetic acid, have proven effective in achieving near-quantitative yields of ring-expanded products from substituted cyclobutane precursors. researchgate.net

The following table outlines examples of catalytically induced rearrangements relevant to the synthesis or transformation of substituted cyclopentenes.

| Catalyst Type | Reaction Example | Key Transformation | Reference |

| Palladium Catalyst | Cycloisomerization of a diallylmalonate derivative | Formation of a cyclopentene ring | |

| Lewis Acids (e.g., BF₃, AlCl₃) | Attempted ring expansion of a bicyclic system | Variable, often unsuccessful | researchgate.net |

| Protic Acid (HBr in Acetic Acid) | Ring expansion of a substituted cyclobutane | Formation of a brominated cyclopentane (B165970) derivative | researchgate.net |

These examples highlight the importance of the catalyst and reaction conditions in directing the outcome of rearrangement reactions involving cyclic and bicyclic systems.

Functionalization Reactions of the Double Bond

Hydrofunctionalization

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another atom or group across the double bond of an alkene. For this compound, these reactions are crucial for introducing new functional groups and creating more complex molecules.

One of the most fundamental hydrofunctionalization reactions is hydrohalogenation , the addition of hydrogen halides (such as HCl, HBr, or HI) across the double bond. masterorganicchemistry.com This reaction typically proceeds via an electrophilic addition mechanism. The initial step is the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable carbocation. masterorganicchemistry.com In the case of this compound, protonation at C1 would lead to a secondary carbocation at C2. This carbocation can then be attacked by the halide ion to give the addition product. However, as discussed previously, this secondary carbocation is prone to rearrangement to a more stable tertiary carbocation via a 1,2-methyl shift, which can lead to a mixture of products. masterorganicchemistry.com

Another important hydrofunctionalization reaction is acid-catalyzed hydration , which involves the addition of water across the double bond in the presence of an acid catalyst (e.g., H₃PO₄ or H₂SO₄). chegg.com The mechanism is similar to hydrohalogenation, starting with the protonation of the alkene to form a carbocation. This is followed by the nucleophilic attack of a water molecule on the carbocation. A final deprotonation step yields the alcohol. As with hydrohalogenation, the initial formation of a secondary carbocation can be followed by a rearrangement to a more stable tertiary carbocation, leading to the formation of rearranged alcohols as major products. chegg.comchegg.com For instance, the acid-catalyzed hydration of this compound can yield 1,2-dimethylcyclopentanol as a result of a carbocation rearrangement. chegg.com

The table below summarizes key hydrofunctionalization reactions of this compound.

| Reaction | Reagents | Initial Intermediate | Rearranged Intermediate | Potential Products |

| Hydrohalogenation | HCl, HBr, or HI | 2-Halogeno-3,3-dimethylcyclopentyl cation (secondary) | 1-Halogeno-2,3-dimethylcyclopentyl cation (tertiary) | 1-Halogeno-3,3-dimethylcyclopentane, 2-Halogeno-1,2-dimethylcyclopentane |

| Acid-Catalyzed Hydration | H₂O, H₃PO₄ (or other acid) | 2-Hydroxy-3,3-dimethylcyclopentyl cation (secondary) | 1-Hydroxy-2,3-dimethylcyclopentyl cation (tertiary) | 3,3-Dimethylcyclopentanol, 1,2-Dimethylcyclopentanol |

These reactions demonstrate the synthetic utility of the double bond in this compound, allowing for its conversion into a variety of functionalized cyclopentane derivatives. The potential for carbocation rearrangements is a key consideration in predicting the product distribution of these reactions.

Functional Group Interconversions

The reactivity of the double bond in this compound allows for a variety of functional group interconversions, which are fundamental transformations in organic synthesis. numberanalytics.com These reactions transform the alkene into other functional groups such as alcohols, epoxides, diols, and carbonyl compounds, providing pathways to a diverse range of molecules.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step synthetic procedure that converts alkenes into alcohols. masterorganicchemistry.com This reaction is notable for its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.comvaia.com

The process begins with the addition of a borane (B79455) reagent, such as borane (BH₃) or its complexes (e.g., BH₃·THF), across the double bond of this compound. masterorganicchemistry.com This hydroboration step is a syn addition, where the boron and hydrogen atoms add to the same face of the double bond. masterorganicchemistry.comvaia.com The boron atom attaches to the less sterically hindered carbon of the alkene. In the second step, the resulting organoborane intermediate is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH), which replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. masterorganicchemistry.com The oxidation occurs with retention of stereochemistry. masterorganicchemistry.com

For this compound, hydroboration-oxidation results in the formation of trans-3,3-dimethylcyclopentanol. The steric hindrance from the gem-dimethyl group at the C3 position directs the borane to the opposite face of the ring, leading to a stereospecific outcome.

Table 1: Summary of Hydroboration-Oxidation of this compound

| Step | Reagent(s) | Intermediate/Product | Key Features |

| Hydroboration | Borane (BH₃) or its complexes | Organoborane | Syn addition, Anti-Markovnikov regioselectivity |

| Oxidation | Hydrogen Peroxide (H₂O₂), Base (NaOH) | trans-3,3-Dimethylcyclopentanol | Retention of stereochemistry |

Epoxidation

Epoxidation is the reaction of an alkene with a peroxyacid to form an epoxide, a three-membered ring containing an oxygen atom. libretexts.orgopenstax.org A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). chemistrylearner.com

The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene double bond in a single step. libretexts.orgunits.it This addition occurs with syn stereochemistry, meaning both C-O bonds form on the same face of the alkene. libretexts.orgopenstax.org When this compound undergoes epoxidation, it forms this compound oxide. Due to the planar nature of the double bond, the peroxyacid can attack from either the top or bottom face, potentially leading to a pair of diastereomers if the molecule is chiral. chegg.com

Table 2: Epoxidation of this compound

| Reagent | Product | Mechanism | Stereochemistry |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound oxide | Concerted, one-step transfer of an oxygen atom. libretexts.org | Syn addition. libretexts.orgopenstax.org |

Dihydroxylation

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to a double bond, converting an alkene into a 1,2-diol or glycol. youtube.com This transformation can be achieved with either syn or anti stereochemistry, depending on the reagents used. units.it

Syn-Dihydroxylation Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃), or with cold, basic potassium permanganate (B83412) (KMnO₄). libretexts.orgyoutube.com Osmium tetroxide is a powerful but toxic and expensive oxidizing agent, so it is often used in catalytic amounts in conjunction with a co-oxidant such as N-methylmorpholine N-oxide (NMO). libretexts.orgchemistrylearner.com The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield a cis-diol. libretexts.orgchemistrylearner.com For this compound, this results in cis-3,3-dimethylcyclopentane-1,2-diol.

Anti-Dihydroxylation Anti-dihydroxylation is typically achieved in a two-step process. youtube.com First, the alkene is epoxidized using a peroxyacid (e.g., m-CPBA) to form an epoxide. chemistrylearner.com The subsequent step is an acid-catalyzed ring-opening of the epoxide with water. libretexts.orgchemistrylearner.com The nucleophilic attack by water occurs from the face opposite to the epoxide oxygen, resulting in the formation of a trans-diol. libretexts.org Therefore, the anti-dihydroxylation of this compound yields trans-3,3-dimethylcyclopentane-1,2-diol.

Table 3: Dihydroxylation of this compound

| Method | Reagent(s) | Product | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO2. NaHSO₃/H₂O | cis-3,3-Dimethylcyclopentane-1,2-diol | Syn addition |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | trans-3,3-Dimethylcyclopentane-1,2-diol | Anti addition |

Ozonolysis

Ozonolysis is an oxidative cleavage reaction that breaks the carbon-carbon double bond of an alkene. libretexts.org The reaction involves treating the alkene with ozone (O₃), followed by a workup step that determines the final products. libretexts.orgquora.com

The initial reaction of ozone with the double bond forms an unstable intermediate called a molozonide, which rapidly rearranges to a more stable ozonide. libretexts.orgquora.com The subsequent workup of the ozonide cleaves it into smaller carbonyl-containing molecules.

Reductive Workup : Using a mild reducing agent such as zinc metal and water (Zn/H₂O) or dimethyl sulfide (B99878) ((CH₃)₂S) cleaves the ozonide to produce aldehydes or ketones. quora.com

Oxidative Workup : Using an oxidizing agent like hydrogen peroxide (H₂O₂) results in the formation of carboxylic acids and/or ketones. quora.com

For this compound, ozonolysis breaks the C1-C2 double bond. Reductive workup of the resulting ozonide will yield a single product, 3,3-dimethylpentanedial, which is a dialdehyde. doubtnut.com

Table 4: Ozonolysis of this compound

| Workup Condition | Reagent(s) | Product | Functional Group(s) Formed |

| Reductive | 1. O₃2. Zn/H₂O or (CH₃)₂S | 3,3-Dimethylpentanedial | Aldehydes |

| Oxidative | 1. O₃2. H₂O₂ | 3,3-Dimethylpentanedioic acid | Carboxylic acids |

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for 3,3-Dimethylcyclopentene are not available in the reviewed literature. While general principles of NMR spectroscopy would apply, the absence of experimental or reliably predicted data precludes a detailed analysis. Similarly, 2D-NMR data (COSY, HSQC) for this compound, which would elucidate proton-proton and proton-carbon correlations, could not be located.

A search for X-ray crystallographic data on derivatives of this compound did not yield any specific structural reports. This technique would be invaluable for unequivocally determining the three-dimensional structure of its derivatives, but no such studies have been published or made publicly accessible.

Detailed experimental IR and Raman spectra, including specific vibrational mode assignments for this compound, are not available. A general interpretation would predict characteristic peaks for C-H and C=C stretching and bending modes, but without actual data, a specific analysis and data table cannot be provided.

While the molecular weight of this compound is known (96.17 g/mol ), specific mass spectra detailing its fragmentation pattern under various ionization conditions could not be found. A detailed analysis of its fragmentation pathways is therefore not possible.

In Situ Spectroscopic Monitoring of Reaction Intermediates

No studies employing in-situ UV-Vis absorption spectroscopy to monitor the kinetics of reactions involving this compound were identified. This technique is suitable for tracking changes in concentration of UV-active species over time, but its application to this specific compound has not been documented in the available literature.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a pivotal analytical technique for identifying and characterizing transient intermediates formed during chemical reactions of this compound. As a soft ionization method, ESI-MS facilitates the transfer of ions from a solution phase to the gas phase with minimal fragmentation, which is crucial for the preservation and detection of short-lived reactive species.

In the context of reactions involving this compound, such as electrophilic additions, ESI-MS allows for the direct observation of key cationic intermediates. For example, the reaction of this compound with an electrophile (E+) leads to the formation of a carbocation intermediate. The subsequent fate of this carbocation, including potential rearrangement or reaction with a nucleophile, can be monitored in real-time. This provides invaluable mechanistic insights that are often unattainable through the analysis of final products alone.

The coupling of ESI-MS with rapid mixing techniques, such as stopped-flow or quench-flow systems, enables time-resolved measurements. This experimental setup allows for the monitoring of the concentration of specific intermediates as a function of time, providing critical data for determining reaction kinetics.

Below is a table of representative mass-to-charge (m/z) values for potential intermediates that could be observed by ESI-MS in reactions involving this compound.

Table 1: Potential Intermediates in this compound Reactions Detectable by ESI-MS

| Intermediate | Proposed Structure | Theoretical m/z |

|---|---|---|

| Protonated this compound | C₇H₁₃⁺ | 97.10 |

| 1-Ethyl-2,2-dimethylcyclopentyl cation | C₉H₁₇⁺ | 125.13 |

Advanced Techniques for Transient Species Detection

The study of highly reactive and ephemeral species generated from this compound often requires the use of advanced, time-resolved spectroscopic techniques. These methods offer the temporal resolution necessary to observe the formation and decay of transient species like radicals, carbocations, and excited states, which are fundamental to understanding reaction mechanisms.

Flash Photolysis: This technique is particularly useful for investigating photochemical reactions. A high-intensity, short-duration pulse of light is used to generate a significant concentration of transient species from this compound or a precursor. The subsequent decay and reactions of these species are then monitored using a fast spectroscopic method, such as transient absorption spectroscopy. This allows for the direct observation of species on timescales ranging from nanoseconds to milliseconds.

Pulse Radiolysis: Similar in principle to flash photolysis, pulse radiolysis employs a short pulse of high-energy electrons to create a high concentration of reactive species, including solvated electrons and radicals. The ensuing reactions of these species with this compound can be monitored in real-time, providing insights into radiation-induced chemical processes.

Femtosecond Pump-Probe Spectroscopy: For probing ultrafast events, such as bond vibrations, electronic transitions, and the initial moments of a chemical reaction, femtosecond pump-probe spectroscopy is the technique of choice. In this method, a "pump" laser pulse excites the sample, and a time-delayed "probe" pulse monitors the subsequent changes. By varying the delay between the two pulses, a detailed picture of the molecular dynamics can be constructed on the femtosecond timescale.

The following table compares these advanced techniques for the detection of transient species.

Table 2: Comparison of Advanced Techniques for Transient Species Detection

| Technique | Timescale | Typical Species Detected | Principle |

|---|---|---|---|

| Flash Photolysis | ns - ms | Excited states, radicals | A short pulse of light initiates the reaction, and a spectroscopic probe monitors the subsequent changes. |

| Pulse Radiolysis | ns - ms | Radicals, solvated electrons | A pulse of high-energy electrons generates reactive species, whose reactions are then monitored. |

Stereochemistry and Asymmetric Transformations of 3,3 Dimethylcyclopentene

Stereochemical Outcomes in 3,3-Dimethylcyclopentene Reactions

The stereochemistry of reactions involving this compound is fundamentally governed by the planar nature of the carbon-carbon double bond and the substitution pattern of the cyclopentene (B43876) ring. As the double bond is prochiral, the addition of reagents can lead to the formation of new stereocenters, resulting in various stereoisomeric products. The specific outcomes are dictated by the principles of diastereoselectivity and enantioselectivity, which are in turn influenced by the inherent structural features of the molecule.

Diastereoselectivity and Enantioselectivity

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of this compound, this often arises when a reaction creates a new stereocenter in a molecule that either already contains one or simultaneously forms a second stereocenter. For instance, in a cycloaddition reaction, the incoming reactant can approach the double bond from either the same face (syn) or the opposite face (anti) relative to the substituents on the reactant, leading to different diastereomers. Reactions that yield a single diastereomer are considered diastereoselective. researchgate.net

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Since this compound is an achiral molecule, any reaction with an achiral reagent will produce a racemic mixture of enantiomers if a new stereocenter is formed. reddit.com Achieving enantioselectivity requires the influence of a chiral agent, such as a chiral catalyst, auxiliary, or reagent, which can differentiate between the two enantiotopic faces of the double bond. nih.gov For example, the palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with olefins can produce highly substituted cyclopentane (B165970) products with high levels of both diastereoselectivity and enantioselectivity when a chiral diphosphine ligand is used. nih.gov

The following table illustrates potential stereochemical outcomes in a generalized addition reaction to the double bond of this compound, creating two new stereocenters at C1 and C2.

| Reaction Type | Reagent | Stereochemical Outcome | Controlling Factor |

| Achiral Addition | H₂/Pd | Racemic mixture of cis-1,2-disubstituted-3,3-dimethylcyclopentanes | None (achiral reagent) |

| Diastereoselective Addition | m-CPBA | Preferential formation of the epoxide on the less sterically hindered face | Steric hindrance from the gem-dimethyl group |

| Enantioselective Addition | Achiral allene (B1206475) + Chiral Phosphepine Catalyst | High enantiomeric excess (ee) of one enantiomer of the cyclopentene product | Chiral catalyst environment nih.gov |

Influence of Steric and Electronic Effects

The stereochemical outcomes of reactions involving this compound are heavily influenced by both steric and electronic effects, with steric hindrance often playing the dominant role. wikipedia.org

Steric Effects: The most prominent structural feature of this compound is the gem-dimethyl group at the C3 position, adjacent to the double bond. These two methyl groups create significant steric bulk, effectively shielding one face of the double bond. wikipedia.org Consequently, reagents tend to approach the double bond from the less hindered face, opposite to the dimethyl-substituted carbon. This steric bias is a primary driver for diastereoselectivity in many addition reactions. For example, in epoxidation or hydroboration-oxidation, the electrophilic reagent will preferentially attack the less sterically encumbered face of the alkene, leading to a major diastereomer. e-bookshelf.de

Electronic Effects: Electronic effects complement steric effects in directing the reactivity and shape of molecules. nih.gov In the case of this compound, the double bond itself is the primary site of electronic influence. As an isolated alkene, its electronic properties are relatively simple. The pi electrons of the double bond are available for reaction with electrophiles. While the alkyl groups have a weak electron-donating inductive effect that can slightly influence the reactivity of the alkene, this effect is generally symmetric with respect to the two carbons of the double bond. Therefore, in the absence of other strongly electron-withdrawing or -donating substituents on the ring, steric factors typically exert a more decisive control over the stereochemical course of reactions. e-bookshelf.de

Asymmetric Synthesis Methodologies

Achieving high levels of stereocontrol in reactions of this compound and its derivatives is a key objective in asymmetric synthesis. Methodologies to achieve this control can be broadly categorized by the source of the chiral information: an external chiral catalyst, a chiral auxiliary attached to the substrate, or the inherent chirality within the substrate itself.

Chiral Catalyst Development for Enantioselective Reactions

The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the production of enantioenriched molecules from achiral or racemic precursors. rsc.org In these reactions, a small amount of a chiral catalyst creates a chiral environment that lowers the activation energy for the formation of one enantiomer over the other. wikipedia.org

For reactions involving cyclopentene scaffolds, chiral phosphine (B1218219) ligands are particularly effective. For instance, a novel chiral phosphepine catalyst has been successfully used in the asymmetric [3+2] cycloaddition of allenes with olefins to generate highly functionalized cyclopentenes. nih.gov The strategic placement of phenyl groups at the 3,3' positions of the catalyst's binaphthyl framework extends the chiral environment, leading to improved enantioselectivity. nih.gov Similarly, chiral phosphinooxazoline/nickel complexes have been employed for the desymmetrizing arylative cyclization of alkynyl malonate esters to produce chiral cyclopent-2-enones with excellent enantioselectivities (up to 94% ee). nih.gov These catalysts enable reactions that might otherwise be impossible by facilitating key steps like reversible E/Z isomerization of intermediate alkenylnickel species. nih.gov

The table below summarizes the performance of selected chiral catalysts in reactions forming cyclopentene derivatives.

| Catalyst System | Reaction Type | Substrate Example | Yield | Enantiomeric Excess (ee) |

| Chiral Phosphepine/Phosphine | [3+2] Cycloaddition | γ-substituted allene + olefin | Good | Good nih.gov |

| Chiral Phosphinooxazoline/Nickel | Desymmetrizing Arylative Cyclization | Alkynyl malonate ester + arylboronic acid | 73–92% | 80–94% nih.gov |

| (S)-p-tol-BINAP/CuCl | Asymmetric Conjugate Reduction | 3,5-dialkyl-2-cyclopenten-1-one | High | High mit.edu |

Substrate-Controlled Asymmetric Induction

Substrate-controlled asymmetric induction relies on one or more pre-existing stereocenters within the substrate to direct the stereochemical outcome of a new stereocenter's formation. nih.govmdpi.com In this approach, a functional group on the chiral substrate, known as a directing group, can pre-associate with the reagent or catalyst, forcing the reaction to occur on a specific enantiotopic face of the reactive site. nih.gov

While this compound itself is achiral, this methodology is highly applicable to its chiral derivatives. For example, if a chiral substituent (e.g., a hydroxyl or amino group derived from the chiral pool) is present on the cyclopentene ring, it can dictate the facial selectivity of reactions at the double bond. nih.govresearchgate.net This directing group can either sterically block one face of the molecule or chelate to a metal-based reagent, delivering it to the proximal face. This strategy is a powerful tool for constructing complex molecules with multiple stereocenters in a predictable manner, as the stereochemical information is transferred intramolecularly. nih.govyoutube.com

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful strategy for transforming a racemic mixture entirely into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. wikipedia.orgmdpi.com This process combines two key features: a kinetic resolution that selectively reacts with one enantiomer of the starting material faster than the other, and a rapid, in-situ racemization of the starting material. The racemization continuously converts the less reactive enantiomer into the more reactive one, allowing it to be consumed through the desired stereoselective pathway. mdpi.com

This strategy is particularly effective for substrates that possess a stereocenter that can be easily epimerized. While not directly applicable to this compound, DKR is highly relevant for its derivatives, such as racemic 3,5-dialkyl-2-cyclopenten-1-ones. In one example, the conjugate reduction of these cyclopentenones was achieved using a copper catalyst with a chiral ligand ((S)-p-tol-BINAP) and a strong base (sodium t-butoxide) to ensure rapid racemization of the starting material. mit.edu This approach led to good selectivity factors. Rhodium-catalyzed DKR of racemic internal allenes has also been developed to produce chiral N-allylated triazoles and tetrazoles, demonstrating the broad utility of this concept. mdpi.com

| Method | Catalyst System | Substrate Type | Key Feature |

| Asymmetric Conjugate Reduction | CuCl/(S)-p-tol-BINAP/NaOt-Bu | Racemic 3,5-dialkyl-2-cyclopenten-1-ones | Base-mediated racemization of the enone mit.edu |

| Asymmetric Hydrogenation | (R)-BINAP-Ru | Racemic α-substituted-β-ketoesters | Rapid racemization of the α-stereocenter wikipedia.org |

| Rhodium-Catalyzed Addition | Rhodium/Chiral Ligand | Racemic internal allenes | In-situ racemization of the allene starting material mdpi.com |

Computational and Theoretical Studies of 3,3 Dimethylcyclopentene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. For 3,3-dimethylcyclopentene, these methods elucidate its electronic characteristics and predict its behavior in chemical reactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like this compound. nih.gov DFT methods, such as the widely used B3LYP functional, are employed to calculate key properties that govern the molecule's reactivity. nih.govnih.gov

The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. nih.gov For this compound, the electron density in the HOMO is expected to be concentrated at the C=C double bond, marking it as the primary site for electrophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be quantified, providing a deeper understanding of the molecule's behavior. mdpi.com These descriptors, derived from Conceptual DFT, include electronegativity (χ), global hardness (η), and the global electrophilicity index (ω). mdpi.com Hardness (η) measures resistance to change in electron distribution, with a larger HOMO-LUMO gap indicating greater hardness and lower reactivity. mdpi.com The electrophilicity index (ω) quantifies the energy stabilization when the molecule acquires additional electronic charge. peerj.com

Local reactivity, which identifies the most reactive sites within the molecule, can be determined by analyzing Fukui functions or the Molecular Electrostatic Potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgmdpi.com In this compound, the region around the π-bond would show a negative potential, indicating its susceptibility to electrophilic attack.

Table 1: Representative Conceptual DFT Reactivity Descriptors Note: These values are illustrative for a typical substituted alkene, calculated at a common level of theory like B3LYP/6-31G(d).

| Parameter | Definition | Illustrative Value |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | +1.2 eV |

| HOMO-LUMO Gap (ΔE) | LUMO Energy - HOMO Energy | 7.7 eV |

| Hardness (η) | (LUMO - HOMO) / 2 | 3.85 eV |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 0.91 eV |

Ab Initio Methods for Mechanistic Insights

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of molecular systems, making them ideal for elucidating complex reaction mechanisms. researchgate.net

For reactions involving this compound, such as oxidation, cycloaddition, or acid-catalyzed hydration, ab initio calculations can map out the potential energy surface. This allows for the characterization of reactants, products, and crucially, short-lived intermediates and transition states. researchgate.net By calculating the precise energies of these species, researchers can determine reaction pathways, activation barriers, and reaction thermodynamics. For instance, in an epoxidation reaction, ab initio methods could be used to model the concerted mechanism of oxygen transfer from a peroxy acid to the double bond of this compound, providing detailed insight into the geometry and energy of the transition state.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com MD simulations provide a detailed view of conformational dynamics and intermolecular interactions by solving Newton's equations of motion for a system of particles. mdpi.com

For this compound, MD simulations can be used to explore its conformational flexibility and its behavior in a solvent. The simulation would typically start with an optimized molecular geometry placed in a simulation box filled with solvent molecules, such as water. mdpi.com By applying a force field (a set of parameters describing the potential energy of the system), the simulation tracks the trajectory of each atom over a set period, often on the scale of nanoseconds to microseconds. mdpi.com This approach can reveal how the cyclopentene (B43876) ring puckers and how the gem-dimethyl groups influence this motion. Furthermore, MD simulations are invaluable for studying the formation of host-guest complexes, providing insights into how this compound might interact with larger molecules like cyclodextrins. mdpi.commdpi.com

Transition State Analysis and Reaction Pathway Mapping

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the minimum energy pathway between reactants and products. wikipedia.org Transition State Theory (TST) provides a framework for calculating reaction rates based on the properties of the reactants and the transition state. ox.ac.uklibretexts.org

Computational methods are essential for locating and characterizing these transient structures. wikipedia.org For a reaction involving this compound, such as a Diels-Alder cycloaddition, computational chemists would first propose a reaction coordinate. Using algorithms like the Nudged Elastic Band (NEB) method or by performing a potential energy surface scan, an approximate transition state structure can be found. acs.org This structure is then optimized to locate the exact first-order saddle point, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Once the transition state is identified, the activation energy (ΔG‡) can be calculated using the Eyring equation. youtube.com This provides a quantitative prediction of the reaction rate. By mapping the entire reaction pathway, including any intermediates, a complete energy profile for the reaction can be constructed, offering a detailed mechanistic picture. acs.org

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound Note: Energies are relative Gibbs free energies (kcal/mol) for a representative cycloaddition reaction.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Dienophile | 0.0 |

| Transition State (TS) | Highest energy point on reaction path | +25.5 |

| Product | Cycloadduct | -15.0 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and for interpreting experimental data. uncw.edu For this compound, methods exist to accurately predict its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.edu The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. docbrown.info Similarly, spin-spin coupling constants can be predicted by analyzing the interactions between nuclear spins. uncw.edu

Vibrational frequencies, which correspond to peaks in an IR spectrum, are obtained from a frequency calculation performed after geometry optimization. nih.gov The calculation yields a set of normal modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on typical computational predictions. Experimental values may vary.

| Atom | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Olefinic (C1-H, C2-H) | 5.6 - 5.8 |

| ¹H | Allylic (C5-H₂) | 2.2 - 2.4 |

| ¹H | Aliphatic (C4-H₂) | 1.6 - 1.8 |

| ¹H | Methyl (C3-CH₃) | 1.0 - 1.2 |

| ¹³C | Olefinic (C1, C2) | 130 - 135 |

| ¹³C | Quaternary (C3) | 45 - 50 |

| ¹³C | Allylic (C5) | 35 - 40 |

| ¹³C | Aliphatic (C4) | 30 - 35 |

| ¹³C | Methyl (C3-CH₃) | 25 - 30 |

Computational Design of Catalysts and Reagents

Computational methods are increasingly used not only to understand existing chemical systems but also to design new catalysts and reagents with desired properties. mdpi.commdpi.com The rational design of catalysts for reactions involving this compound, such as selective hydrogenation or polymerization, can be significantly accelerated by theoretical modeling. nih.govcatalysts.com

The design process often begins by identifying a target reaction. For instance, to design a catalyst for the selective hydrogenation of the double bond in this compound, researchers can use DFT to model the molecule's adsorption on various transition metal surfaces (e.g., Palladium, Platinum). mdpi.com By calculating the binding energies and the activation barriers for hydrogen addition, one can predict the catalyst's activity. researchgate.net The model can then be extended to explore how modifying the catalyst—by creating alloys, introducing surface defects, or adding ligands to a homogeneous catalyst—affects selectivity and efficiency. nih.gov This in silico screening process allows for the rapid evaluation of numerous potential candidates, guiding experimental efforts toward the most promising systems and reducing the need for extensive trial-and-error synthesis. researchgate.netrsc.org

Catalytic Transformations Involving 3,3 Dimethylcyclopentene

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in many transformations of alkenes, offering diverse reaction pathways through the coordination of the double bond to the metal center.

Hydrogenation

The catalytic hydrogenation of alkenes to alkanes is a fundamental transition metal-catalyzed reaction. For 3,3-dimethylcyclopentene, this reaction involves the addition of hydrogen across the double bond to yield 1,1-dimethylcyclopentane (B44176). This process is typically exothermic and requires a metal catalyst to proceed at a reasonable rate.

Commonly used catalysts for this transformation are platinum (Pt), palladium (Pd), and nickel (Ni). The reaction is generally heterogeneous, with the metal supported on a high-surface-area material like carbon (e.g., Pd/C) or alumina. The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface. This facilitates the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition.

The steric bulk of the gem-dimethyl group on this compound can influence the rate of hydrogenation compared to less substituted cycloalkenes. The methyl groups can hinder the approach of the alkene to the catalyst surface, potentially requiring more forcing reaction conditions (higher temperature or pressure) to achieve complete conversion.

Dehydrogenation

The reverse reaction, dehydrogenation, is an endothermic process that converts an alkane or cycloalkane into an alkene or aromatic compound by removing hydrogen. While the direct dehydrogenation of 1,1-dimethylcyclopentane to this compound is not a common synthetic route, the dehydrogenation of related compounds like methylcyclopentane (B18539) to produce methylcyclopentadiene (B1197316) has been studied. These reactions typically employ heterogeneous catalysts, such as modified zeolites containing metals like copper, zinc, cobalt, and chromium, at elevated temperatures. For this compound, further dehydrogenation could theoretically lead to dimethylcyclopentadienes, although this would likely involve rearrangement of the double bonds.

Table 1: Comparison of Catalysts in Hydrogenation and Dehydrogenation

| Reaction | Typical Catalysts | Support | Phase | Key Characteristics |

|---|---|---|---|---|

| Hydrogenation | Platinum (Pt), Palladium (Pd), Nickel (Ni) | Carbon, Alumina | Heterogeneous | Syn-addition of hydrogen; rate can be affected by steric hindrance. |

| Dehydrogenation | Copper (Cu), Zinc (Zn), Cobalt (Co), Chromium (Cr) | Zeolites | Heterogeneous | Endothermic process requiring high temperatures; potential for skeletal rearrangements. |

While specific examples of metal-mediated cyclization and rearrangement involving this compound are not extensively documented in the literature, the principles of such reactions can be applied. Transition metals, particularly those like gold, palladium, and rhodium, are known to catalyze the cycloisomerization of enynes and dienes.

In the context of this compound, its derivatives could potentially undergo intramolecular cyclization reactions if appropriate functional groups are present. For instance, a derivative with an appended alkyne or alkene could be a substrate for a metal-catalyzed cyclization to form bicyclic structures. The catalyst would activate the unsaturated moieties, facilitating the ring-forming process.

Carbocationic rearrangements, while often acid-catalyzed, can also be influenced by metal catalysts that act as Lewis acids. The structure of this compound is prone to Wagner-Meerwein type rearrangements upon formation of a carbocation. For example, in the presence of an acid catalyst, the protonation of the double bond forms a secondary carbocation, which can rearrange to a more stable tertiary carbocation. A metal catalyst could potentially mediate similar transformations under milder conditions. Research on related cyclopropene (B1174273) systems has shown that metals like copper and rhodium can catalyze regiodivergent rearrangements to form N-fused heterocycles, driven by the release of ring strain.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide or triflate and a coupling partner, catalyzed by a transition metal complex, most commonly palladium.

For this compound to participate directly in a cross-coupling reaction, it would first need to be functionalized to introduce a suitable leaving group (e.g., a halide or triflate) at the vinylic or allylic position. For example, allylic bromination of this compound could provide a substrate for subsequent cross-coupling.

Alternatively, reactions involving C-H activation could potentially be used to directly couple this compound with a partner. However, the selective activation of a specific C-H bond in this compound would be a significant challenge. The development of catalysts for cross-coupling reactions involving less reactive substrates is an active area of research.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often offering improved sustainability and different selectivity profiles.

Organocatalysis involves the use of small, chiral organic molecules to catalyze chemical transformations. While specific applications of organocatalysis to this compound are not widely reported, related cyclopentene (B43876) systems have been studied. For example, the asymmetric desymmetrization of prochiral cyclopentene-1,3-diones has been achieved using organocatalysts to create chiral centers with high enantioselectivity. Similar strategies could potentially be applied to functionalized derivatives of this compound.

Biocatalysis utilizes enzymes to catalyze chemical reactions. Enzymes can offer exquisite chemo-, regio-, and stereoselectivity under mild conditions. For this compound, potential biocatalytic transformations could include enzymatic epoxidation of the double bond or hydroxylation at an allylic position. These reactions would be valuable for producing chiral building blocks for the synthesis of more complex molecules.

Catalyst Design and Optimization for Selectivity

The design and optimization of catalysts are crucial for controlling the selectivity of reactions involving this compound. The steric hindrance presented by the gem-dimethyl group is a key factor to consider.

For transition metal catalysts , the choice of metal and, particularly, the ligands coordinated to the metal can have a profound impact on selectivity. For instance, in a hypothetical asymmetric hydrogenation, a chiral ligand would be used to create a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other. The size and shape of the ligand's chiral pocket would need to be optimized to accommodate the sterically demanding this compound substrate.

In organocatalysis , the structure of the catalyst is rationally designed to achieve the desired selectivity. For example, in an asymmetric Michael addition to a derivative of this compound, the organocatalyst would be designed to activate the reactants and control the facial selectivity of the nucleophilic attack.

Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to understand reaction mechanisms and the origins of selectivity, guiding the design of more efficient and selective catalysts.

Heterogeneous vs. Homogeneous Catalysis

Both heterogeneous and homogeneous catalysis have distinct advantages and disadvantages that are relevant to transformations involving this compound.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), is common for reactions like hydrogenation and dehydrogenation. The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. This is particularly important for industrial processes.

Homogeneous catalysis , where the catalyst is in the same phase as the reactants (e.g., a soluble metal complex), often offers higher activity and selectivity. The active sites of homogeneous catalysts are well-defined, which allows for fine-tuning of their steric and electronic properties through ligand modification. This level of control can be crucial for achieving high selectivity in complex transformations. However, the separation of the catalyst from the product can be challenging.

Table 2: Comparison of Heterogeneous and Homogeneous Catalysis

| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Different from reactants (e.g., solid/liquid) | Same as reactants (e.g., dissolved in liquid) |

| Separation | Easy (e.g., filtration) | Difficult, may require extraction or distillation |

| Reusability | Generally high | Often challenging |

| Activity/Selectivity | Can be lower, mass transfer limitations | Often higher, well-defined active sites |

| Tuning | More complex | Readily tunable through ligand design |

| Example Application | Hydrogenation with Pd/C | Asymmetric synthesis with chiral metal complexes |

Applications of 3,3 Dimethylcyclopentene in Advanced Organic Synthesis

Building Block for Complex Natural Products Synthesis

The gem-dimethylcyclopentane motif is a recurring structural feature in a variety of complex natural products. While direct synthetic routes from 3,3-dimethylcyclopentene are not always explicitly detailed in literature, its oxidized derivative, 3,3-dimethylcyclopentanone (B1585620), serves as a crucial and well-documented starting material for the total synthesis of several bioactive molecules, particularly within the illudalane family of sesquiterpenes.

The illudalanes are a class of natural products known for their interesting biological activities. The synthesis of these complex molecules often requires the strategic construction of the characteristic gem-dimethylcyclopentane ring. For instance, the total synthesis of alcyopterosin A, a cytotoxic illudalane sesquiterpene, has been achieved through synthetic pathways that commence with 3,3-dimethylcyclopentanone. These syntheses highlight the utility of this five-membered ring structure as a foundational scaffold upon which the remainder of the complex natural product architecture can be elaborated.

In a notable approach, 3,3-dimethylcyclopentanone is utilized in a Fiesselmann thiophene (B33073) synthesis, leading to a bicyclic thiophene S,S-dioxide intermediate. This intermediate then undergoes a cascade of inverse electron demand Diels-Alder reactions to construct the core indane structure of various illudalane sesquiterpenes. This strategy has been successfully employed in the collective synthesis of nine different illudalanes, demonstrating the efficiency and versatility of using a 3,3-dimethylcyclopentane precursor.

The following table summarizes some illudalane sesquiterpenes whose syntheses have involved 3,3-dimethylcyclopentanone as a key starting material:

| Natural Product | Biological Activity | Synthetic Approach Highlights |

| Alcyopterosin A | Cytotoxic against human colon carcinoma cells | Utilizes a thiophene S,S-dioxide cascade from 3,3-dimethylcyclopentanone. |

| Illudinine | Antifungal | Synthesis involves the construction of the gem-dimethylcyclopentane ring early in the sequence. |

| Illudins S and M | Antitumor | The gem-dimethylcyclopentane moiety is a key structural feature for their biological activity. |

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The rigid and sterically defined nature of the 3,3-dimethylcyclopentane scaffold makes it an attractive component in the design of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The gem-dimethyl group can impart specific conformational constraints on a molecule, which can be beneficial for binding to biological targets. Furthermore, this structural motif can enhance metabolic stability by blocking potential sites of oxidation.

While specific, publicly documented examples of marketed drugs directly synthesized from this compound are not abundant, the gem-dimethylcyclopentane unit is recognized as a valuable isostere for other chemical groups in medicinal chemistry. For example, it can serve as a replacement for a gem-dimethyl group on a different ring system or a more flexible acyclic chain, thereby fine-tuning the pharmacological properties of a drug candidate.

Research in drug discovery often involves the synthesis of libraries of compounds containing diverse structural motifs. The inclusion of the 3,3-dimethylcyclopentane unit in these libraries allows for the exploration of new chemical space and the potential identification of novel drug leads. The synthesis of such compounds often involves the functionalization of the this compound ring through various chemical transformations to introduce the necessary pharmacophoric elements.